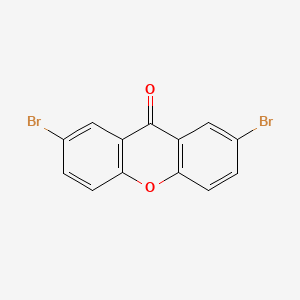
5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole
Descripción general
Descripción
5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole (CMPI) is a heterocyclic compound that has been studied extensively due to its potential applications in various scientific fields. CMPI is widely used in organic synthesis, pharmaceuticals, and biochemistry. It is a synthetic organic compound that is structurally related to several other indole derivatives and has been found to possess interesting biological activities. The synthesis of CMPI can be achieved through several methods, including the reaction of piperidine and 5-chloro-2-methyl-3-indolecarboxaldehyde.
Aplicaciones Científicas De Investigación
Indole Derivative Synthesis and Classification
Indole synthesis techniques are crucial for creating various indole derivatives, including potentially "5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole". A review highlights methods for indole synthesis, offering a framework for classifying these syntheses, which are pivotal for the development of new pharmaceuticals and materials (Taber & Tirunahari, 2011).
Pharmacological Applications
Anticancer and Antiviral Properties
Indole derivatives exhibit potential anticancer and antiviral activities. For instance, indole alkaloids, synthetic dimers, and hybrids have shown significant antiproliferative effects on various cancers in both in vitro and in vivo models, suggesting a role in developing anticancer agents (Song et al., 2020). Moreover, a comprehensive review on indole-containing antiviral agents outlines their promising applications in combating viral infections (Zhang, Chen, & Yang, 2014).
Neuroprotective Effects
The interaction of indole derivatives with serotonin receptors, as seen in studies on Geissoschizine methyl ether (GM), an indole alkaloid, suggests potential neuroprotective and behavioral effects. GM's binding to various serotonin receptor subtypes indicates its role in modulating serotonergic activities, which could contribute to its pharmacological effects in treating dementia and related symptoms (Ikarashi, Sekiguchi, & Mizoguchi, 2018).
Metabolic and Liver Disease Applications
Indoles derived from the intestinal microbiota, such as indole-3-carbinol and its derivatives, have demonstrated protective effects against chronic liver diseases. These compounds modulate transcription factors, signaling pathways, and oxidative stress, highlighting their therapeutic potential in hepatic protection (Wang et al., 2016).
Propiedades
IUPAC Name |
5-chloro-2-methyl-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-3,8,10,16-17H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINSEQUDGLPNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)
![Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-](/img/structure/B3135359.png)
![(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid](/img/structure/B3135367.png)
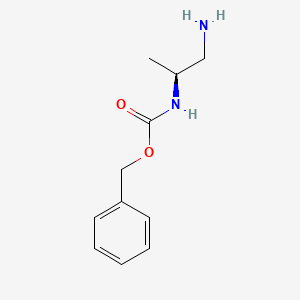
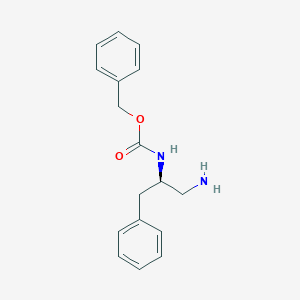
![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)

![N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine](/img/structure/B3135404.png)
![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)
![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)
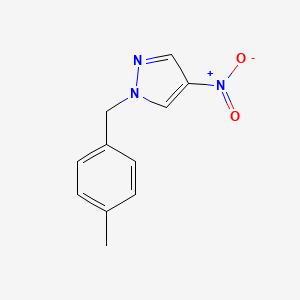
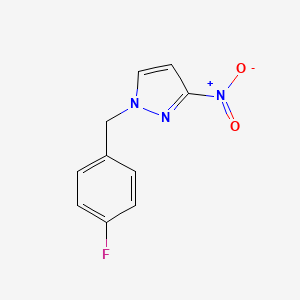
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
